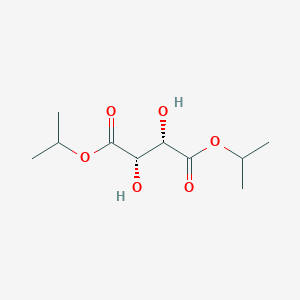

Diisopropyl (S-(R*,R*))-tartrate

Beschreibung

The exact mass of the compound Diisopropyl d-tartrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBCWEDRGPSHQH-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62961-64-2 | |

| Record name | Diisopropyl (-)-tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62961-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropyl [S-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropyl D-tartrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR56L58SBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diisopropyl D-(-)-tartrate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl D-(-)-tartrate (DIPT) is a chiral diester of D-(-)-tartaric acid, widely employed as a crucial component in asymmetric synthesis. Its significance is particularly pronounced in the Sharpless asymmetric epoxidation of allylic alcohols, where it serves as a chiral ligand for the titanium catalyst, enabling the enantioselective synthesis of epoxy alcohols. A thorough understanding of its physical properties is paramount for its effective application in research and development, particularly in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of the core physical properties of Diisopropyl D-(-)-tartrate, complete with experimental protocols and a logical workflow for its characterization.

Core Physical Properties

The physical characteristics of Diisopropyl D-(-)-tartrate are essential for its handling, storage, and application in chemical reactions. As a viscous, colorless liquid at room temperature, its properties are well-documented in various chemical literature and databases.

Quantitative Data Summary

The key quantitative physical properties of Diisopropyl D-(-)-tartrate are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Molecular Formula | C₁₀H₁₈O₆ | |

| Molecular Weight | 234.25 g/mol | |

| Boiling Point | 275 °C | at atmospheric pressure |

| 152 °C | at 12-16 kPa | |

| Density | 1.119 g/mL | at 20 °C |

| 1.114 g/mL | at 25 °C | |

| Refractive Index (n_D) | 1.439 | at 20 °C |

| Specific Rotation ([α]_D) | -17° | neat, at 23 °C |

| Flash Point | >110 °C (>230 °F) | closed cup |

| Solubility | Soluble | Chloroform, Methanol |

Experimental Protocols

The accurate determination of the physical properties of Diisopropyl D-(-)-tartrate relies on standardized experimental procedures. The following section details the methodologies for measuring the key parameters outlined above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Heating mantle or oil bath

-

Round-bottom flask

-

Distillation head with a condenser

-

Thermometer (calibrated)

-

Receiving flask

-

Boiling chips

Procedure:

-

Place a small volume of Diisopropyl D-(-)-tartrate into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid is actively boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.[1]

-

For vacuum distillation to determine the boiling point at reduced pressure, a vacuum pump and a manometer are connected to the apparatus.

Measurement of Density

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer, then fill it with Diisopropyl D-(-)-tartrate.

-

Repeat the thermal equilibration and weighing process to get the mass of the pycnometer filled with the sample (m₃).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.[2][3][4]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).[5]

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of Diisopropyl D-(-)-tartrate onto the lower prism.[6][7]

-

Close the prisms and allow the sample to spread into a thin film.

-

Circulate water from the constant temperature bath through the refractometer to maintain the desired temperature (e.g., 20 °C).

-

Look through the eyepiece and adjust the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.[8]

Measurement of Specific Rotation

Specific rotation is a property of a chiral chemical compound and is the angle of rotation of plane-polarized light by a solution of the compound.

Apparatus:

-

Polarimeter

-

Polarimeter cell (tube) of a known path length

-

Sodium D-line light source (589 nm)

Procedure:

-

Calibrate the polarimeter by filling the cell with a blank solvent (if measuring a solution) or by taking a reading with the empty, dry tube for a neat liquid.[9]

-

Fill the polarimeter cell with neat Diisopropyl D-(-)-tartrate, ensuring there are no air bubbles.[10][11]

-

Place the cell in the polarimeter and allow the temperature to stabilize (e.g., 23 °C).

-

Observe the rotation of the plane of polarized light and adjust the analyzer until the field of view is uniform.

-

Record the observed angle of rotation (α).

-

The specific rotation ([α]) is calculated using the formula for a neat liquid: [α] = α / (l * d) where l is the path length in decimeters and d is the density of the liquid in g/mL.[12]

Spectral Analysis

Spectral data is crucial for the structural elucidation and confirmation of the identity of Diisopropyl D-(-)-tartrate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of Diisopropyl D-(-)-tartrate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample like Diisopropyl D-(-)-tartrate, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[13][14]

-

Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands for the functional groups present, such as O-H (hydroxyl), C=O (ester), and C-O bonds.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).[7]

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum is used to determine the molecular weight and fragmentation pattern of the compound.

-

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a chemical compound like Diisopropyl D-(-)-tartrate.

Caption: Workflow for the characterization of Diisopropyl D-(-)-tartrate physical properties.

References

- 1. (+)-Diisopropyl L-tartrate(2217-15-4) 13C NMR spectrum [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. courses.washington.edu [courses.washington.edu]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. sc.edu [sc.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 10. spectrabase.com [spectrabase.com]

- 11. Di-isopropyl tartrate (CAS 2217-15-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Mass spectrometry - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Diisopropyl D-(-)-tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diisopropyl D-(-)-tartrate, a crucial chiral auxiliary and building block in asymmetric synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Diisopropyl D-(-)-tartrate, facilitating easy reference and comparison.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.12 | septet | 6.3 | CH (isopropyl) |

| 4.45 | s | CH (tartrate) | |

| 3.25 | br s | OH | |

| 1.27 | d | 6.3 | CH₃ (isopropyl) |

¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy

Solvent: Chloroform-d (CDCl₃)[1]

| Chemical Shift (δ) ppm | Assignment |

| 170.8 | C=O |

| 72.8 | CH (tartrate) |

| 69.5 | CH (isopropyl) |

| 21.8 | CH₃ (isopropyl) |

IR (Infrared) Spectroscopy

Technique: Neat

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480 | Strong, Broad | O-H stretch |

| 2980 | Strong | C-H stretch (sp³) |

| 1740 | Strong | C=O stretch (ester) |

| 1250, 1110 | Strong | C-O stretch |

MS (Mass Spectrometry)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

| m/z | Relative Intensity (%) | Assignment |

| 219 | 15 | [M - CH₃]⁺ |

| 175 | 100 | [M - COOCH(CH₃)₂]⁺ |

| 117 | 40 | [HOCH=CHCOOCH(CH₃)₂]⁺ |

| 101 | 55 | [COOCH(CH₃)₂]⁺ |

| 43 | 80 | [CH(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of Diisopropyl D-(-)-tartrate.

Materials:

-

Diisopropyl D-(-)-tartrate

-

Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of Diisopropyl D-(-)-tartrate in 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution to an NMR tube.

-

Mixing: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrumentation:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Temperature: 298 K

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 200 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of neat Diisopropyl D-(-)-tartrate.

Materials:

-

Diisopropyl D-(-)-tartrate

-

FT-IR Spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory

-

Pipette

-

Lint-free wipes

-

Isopropanol

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a single drop of Diisopropyl D-(-)-tartrate onto the center of the ATR crystal using a pipette.

-

Spectrum Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe after the measurement.

GC-MS Analysis

Objective: To obtain the mass spectrum of Diisopropyl D-(-)-tartrate.

Materials:

-

Diisopropyl D-(-)-tartrate

-

Dichloromethane (DCM), HPLC grade

-

GC-MS instrument with a capillary column (e.g., DB-5ms or equivalent)

-

Autosampler vials with inserts

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of Diisopropyl D-(-)-tartrate (approximately 1 mg/mL) in dichloromethane.

-

Instrumentation:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis: Identify the peak corresponding to Diisopropyl D-(-)-tartrate in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for fragmentation patterns.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Diisopropyl D-(-)-tartrate.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

Synthesis of Enantiopure Diisopropyl D-(-)-tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of enantiopure Diisopropyl D-(-)-tartrate (DIPT), a critical chiral auxiliary in modern asymmetric synthesis. Renowned for its pivotal role as a chiral ligand in the Sharpless-Katsuki epoxidation, DIPT is instrumental in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document details the prevalent synthetic methodologies, presents key quantitative data, and offers detailed experimental protocols.

Introduction

Diisopropyl D-(-)-tartrate is the di-isopropyl ester of D-(-)-tartaric acid. Its stereoisomeric purity is paramount for its function in inducing high enantioselectivity in chemical transformations. The most common application of D-(-)-DIPT is as a chiral ligand in the titanium-catalyzed asymmetric epoxidation of allylic alcohols, a reaction that delivers chiral epoxides with high predictability and enantiomeric excess.[1][2]

Synthetic Routes

The primary and most direct method for the synthesis of Diisopropyl D-(-)-tartrate is the Fischer-Speier esterification of D-(-)-tartaric acid with isopropanol. This acid-catalyzed reaction is an equilibrium process, and strategies are employed to drive the reaction towards the formation of the desired diester. An alternative, though less direct, route is the transesterification of a simpler dialkyl tartrate, such as dimethyl tartrate, with isopropanol.

Fischer-Speier Esterification

The Fischer-Speier esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3] To achieve a high yield of the diester, an excess of the alcohol is typically used, and the water formed during the reaction is removed to shift the equilibrium to the product side.[4]

Reaction Scheme:

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[4][5]

Transesterification

Transesterification involves the reaction of an ester with an alcohol to form a new ester. In the context of DIPT synthesis, this would typically involve reacting dimethyl D-(-)-tartrate with an excess of isopropanol in the presence of a catalyst, such as a titanium alkoxide.[1][6] This method can be advantageous when the starting dialkyl tartrate is more readily available or when milder reaction conditions are desired.

Quantitative Data

The following tables summarize key quantitative data for Diisopropyl D-(-)-tartrate and its synthesis.

Table 1: Physical and Chemical Properties of Diisopropyl D-(-)-tartrate

| Property | Value | Reference |

| CAS Number | 62961-64-2 | [7][8] |

| Molecular Formula | C₁₀H₁₈O₆ | [7] |

| Molecular Weight | 234.25 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [8] |

| Density | 1.119 g/mL at 20 °C | |

| Boiling Point | 152 °C at 12 mmHg | [9] |

| Optical Rotation [α]²³/D | -17° (neat) | |

| Enantiomeric Excess (ee) | ≥99% (GLC) |

Table 2: Typical Reaction Parameters for Fischer Esterification

| Parameter | Condition |

| Reactants | D-(-)-Tartaric Acid, Isopropanol (in excess) |

| Catalyst | p-Toluenesulfonic acid or Sulfuric acid |

| Temperature | Reflux |

| Reaction Time | 2-24 hours |

| Work-up | Neutralization, Extraction, Washing |

| Purification | Distillation |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Diisopropyl D-(-)-tartrate.

Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid

This protocol is based on the general principles of Fischer esterification.[3][4]

Materials:

-

D-(-)-Tartaric acid

-

Isopropanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, add D-(-)-tartaric acid, a 5 to 10-fold molar excess of isopropanol, and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5 mol%).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected in the trap (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the excess isopropanol and toluene using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure Diisopropyl D-(-)-tartrate.

Protocol 2: Titanate-Mediated Transesterification of Dimethyl D-(-)-tartrate

This protocol is adapted from a procedure for a similar transesterification.[1]

Materials:

-

Dimethyl D-(-)-tartrate

-

Isopropanol (absolute)

-

Titanium (IV) isopropoxide

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Equipment:

-

Two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a dry, two-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve Dimethyl D-(-)-tartrate in a large excess of absolute isopropanol.

-

Add a catalytic amount of titanium (IV) isopropoxide (approximately 10 mol%) to the solution.

-

Heat the mixture to reflux with stirring for 2 hours.

-

Concentrate the reaction mixture on a rotary evaporator to remove the methanol formed and some of the excess isopropanol.

-

Redissolve the oily residue in fresh absolute isopropanol and reflux for another 2 hours to drive the equilibrium.

-

Remove the solvent using a rotary evaporator.

-

Dissolve the resulting oil in diethyl ether and add a small amount of water to hydrolyze the remaining titanium alkoxides.

-

Stir the mixture vigorously for 10 minutes, then dry over anhydrous magnesium sulfate.

-

Filter the suspension and concentrate the filtrate on a rotary evaporator.

-

Purify the product by vacuum distillation.

Visualizations

The following diagrams illustrate the synthesis workflow and the reaction mechanism.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. scielo.org.za [scielo.org.za]

- 6. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diisopropyl D-tartrate | 62961-64-2 | FD34839 | Biosynth [biosynth.com]

- 8. Diisopropyl D-tartrate | 62961-64-2 [chemicalbook.com]

- 9. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]

(-)-Diisopropyl D-tartrate CAS number and molecular weight

An In-depth Technical Guide to (-)-Diisopropyl D-tartrate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Diisopropyl D-tartrate (DIPT) is a chiral diester of D-tartaric acid widely employed as a ligand in asymmetric synthesis. Its most notable application is in the Sharpless asymmetric epoxidation, a reliable and highly enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1][2] These chiral epoxides are versatile building blocks in the synthesis of a wide range of complex molecules, including pharmaceuticals, natural products, and agrochemicals.[1][3] This technical guide provides a comprehensive overview of the key properties of (-)-Diisopropyl D-tartrate, a detailed experimental protocol for its application in the Sharpless epoxidation, and a comparative analysis of its performance.

Core Properties and Specifications

(-)-Diisopropyl D-tartrate is a colorless to almost colorless liquid at room temperature. Its fundamental properties are summarized in the table below, providing essential data for researchers and chemists.

| Property | Value |

| CAS Number | 62961-64-2 |

| Molecular Formula | C10H18O6 |

| Molecular Weight | 234.25 g/mol [4][5][6][7][8] |

| Synonyms | D-(-)-Tartaric acid diisopropyl ester[1][4][5][7] |

| Density | 1.119 g/mL at 20 °C |

| Refractive Index | n20/D 1.439 |

| Optical Activity | [α]23/D −17°, neat |

Applications in Asymmetric Synthesis

The primary utility of (-)-Diisopropyl D-tartrate lies in its role as a chiral ligand in transition metal-catalyzed reactions, most notably the Sharpless asymmetric epoxidation.

The Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a cornerstone of stereoselective synthesis, providing a predictable and highly enantioselective route to chiral 2,3-epoxyalcohols from prochiral allylic alcohols.[3] The reaction utilizes a catalyst system composed of titanium tetraisopropoxide [Ti(O-i-Pr)4], a chiral dialkyl tartrate such as (-)-DIPT, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[3]

The choice of the tartrate ligand is critical for the enantioselectivity of the epoxidation. The stereochemistry of the resulting epoxide is determined by the chirality of the diisopropyl tartrate used. When (-)-Diisopropyl D-tartrate is employed, the oxygen atom is delivered to one specific face of the double bond.

Experimental Protocol: Sharpless Asymmetric Epoxidation

The following is a representative experimental procedure for the asymmetric epoxidation of an allylic alcohol using the Ti(O-i-Pr)4/(-)-DIPT catalyst system.

Materials

-

(-)-Diisopropyl D-tartrate ((-)-DIPT)

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

-

tert-Butyl hydroperoxide (TBHP) in a suitable solvent

-

Allylic alcohol substrate

-

Anhydrous dichloromethane (CH2Cl2)

-

3Å or 4Å Molecular Sieves (activated)

-

Cooling bath (e.g., dry ice/acetone)

Procedure

-

Catalyst Preparation:

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add activated molecular sieves.

-

Add anhydrous dichloromethane and cool the suspension to -20 °C.

-

To the stirred suspension, add (-)-Diisopropyl D-tartrate (e.g., 0.06 eq.).

-

Add Titanium(IV) isopropoxide (e.g., 0.05 eq.) and stir the mixture for at least 30 minutes at -20 °C to form the chiral catalyst complex.

-

-

Epoxidation Reaction:

-

To the pre-formed catalyst, add a solution of tert-butyl hydroperoxide (1.5-2.0 eq.) dropwise, ensuring the temperature remains at -20 °C.

-

Add the allylic alcohol (1.0 eq.) to the reaction mixture.

-

Stir the reaction at -20 °C and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up:

-

Upon completion, the reaction is typically quenched by the addition of water or an aqueous solution of a mild reducing agent to destroy excess peroxide.

-

The mixture is allowed to warm to room temperature and filtered to remove the titanium salts.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude epoxy alcohol, which can be further purified by chromatography.

-

Performance Data

The choice between Diisopropyl tartrate (DIPT) and Diethyl tartrate (DET) as the chiral ligand can influence the enantioselectivity of the Sharpless epoxidation, with DIPT often being favored for the kinetic resolution of secondary allylic alcohols.[8] The following table summarizes comparative performance data for the epoxidation of a generic allylic alcohol.

| Ligand | Substrate | Enantiomeric Excess (ee%) | Yield (%) |

| (-)-DIPT | Geraniol | >95 | ~90 |

| (+)-DIPT | (Z)-α-Phenylcinnamyl alcohol | 99 | 75 |

| (-)-DET | (E)-α-Phenylcinnamyl alcohol | 98 | 80 |

Note: Values are representative and can vary based on specific reaction conditions and substrate.

Visualization of Experimental Workflow

The logical flow of the Sharpless Asymmetric Epoxidation can be visualized as follows:

Caption: Workflow for Sharpless Asymmetric Epoxidation.

References

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]

- 3. researchgate.net [researchgate.net]

- 4. Diisopropyl D-tartrate | 62961-64-2 | FD34839 | Biosynth [biosynth.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. york.ac.uk [york.ac.uk]

- 8. benchchem.com [benchchem.com]

Solubility of Diisopropyl D-(-)-tartrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Diisopropyl D-(-)-tartrate (DIPT) in organic solvents. DIPT is a crucial chiral auxiliary in asymmetric synthesis, particularly renowned for its application in the Sharpless epoxidation, leading to the formation of enantiomerically enriched epoxides.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and designing new synthetic methodologies.

Qualitative Solubility Summary

Based on available chemical data sheets and supplier information, Diisopropyl D-(-)-tartrate is qualitatively described as being soluble in a variety of common organic solvents. This solubility is attributed to its diester structure, which imparts a degree of polarity while the isopropyl groups contribute to its affinity for less polar media.

Known Solvents:

-

Ethanol: Generally considered a suitable solvent.

-

Ether: Mentioned as a solvent in which DIPT is soluble.

Quantitative Solubility Data

As of the latest literature review, specific quantitative data on the solubility of Diisopropyl D-(-)-tartrate in various organic solvents (e.g., in g/100 mL or mol/L at specified temperatures) has not been extensively published. To facilitate research and process development, the following table is provided as a template for users to record their own experimentally determined solubility data in a structured and comparable manner.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Dichloromethane | 25 | e.g., Isothermal Shake-Flask | ||

Experimental Protocols for Solubility Determination

To empower researchers to generate the specific data they require, this section outlines detailed methodologies for determining the solubility of Diisopropyl D-(-)-tartrate. The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Isothermal Shake-Flask Method

This method relies on achieving equilibrium between the solid solute and the solvent at a constant temperature.

Principle: An excess amount of the solid compound is added to the solvent of interest and agitated for an extended period to ensure the solution becomes saturated. The concentration of the dissolved compound is then measured in the supernatant.

Apparatus and Materials:

-

Diisopropyl D-(-)-tartrate (solid or viscous liquid)

-

Organic solvents of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of Diisopropyl D-(-)-tartrate to a vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution (if necessary): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Diisopropyl D-(-)-tartrate in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).

-

Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mol/L).

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Application in Asymmetric Synthesis: The Sharpless Epoxidation

Diisopropyl D-(-)-tartrate is a cornerstone of asymmetric synthesis, most notably as a chiral ligand in the Sharpless-Katsuki epoxidation. This reaction allows for the highly enantioselective epoxidation of prochiral allylic alcohols. The solubility of DIPT and the titanium isopropoxide catalyst in the reaction solvent (typically dichloromethane) is critical for the formation of the active catalytic species and the overall efficiency of the transformation.

The logical relationship for the formation of the active catalyst is depicted below.

Caption: The formation of the dimeric active catalyst in the Sharpless epoxidation.

This guide serves as a foundational resource for professionals working with Diisopropyl D-(-)-tartrate. While published quantitative solubility data is sparse, the provided protocols and templates will enable researchers to generate the high-quality, specific data required for their work in drug development and chemical synthesis.

References

A Technical Guide to the Stereochemistry and Applications of Diisopropyl (2R,3R)-(+)-tartrate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the stereochemistry, synthesis, and primary applications of Diisopropyl (2R,3R)-(+)-tartrate, a key chiral auxiliary in modern asymmetric synthesis.

Introduction

Diisopropyl tartrate (DIPT) is the diester formed from tartaric acid and isopropanol.[1] The molecule possesses two chiral carbon atoms, giving rise to three stereoisomeric forms: two enantiomers, (2R,3R) and (2S,3S), and an achiral meso compound. This guide focuses on the dextrorotatory enantiomer, Diisopropyl (2R,3R)-(+)-tartrate, also commonly known as (+)-Diisopropyl L-tartrate or L-DIPT.[2] Its CAS Registry Number is 2217-15-4.[1][3]

First synthesized in the early 20th century, DIPT gained prominence following the development of the Sharpless Asymmetric Epoxidation in 1980, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry.[1][4] In this reaction, DIPT serves as a chiral ligand for a titanium catalyst, enabling the highly enantioselective conversion of prochiral allylic alcohols into chiral 2,3-epoxyalcohols.[4][5][6] These epoxyalcohols are versatile building blocks for the synthesis of a wide range of pharmaceuticals, agrochemicals, and natural products.[5][7] Beyond its seminal role in epoxidation, DIPT is also used as a chiral building block and finds applications in specialty solvents and cosmetic formulations.[1][8]

Physicochemical and Spectroscopic Data

The properties of Diisopropyl (2R,3R)-(+)-tartrate are well-documented. The following tables summarize key quantitative data for this compound and its enantiomer.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2217-15-4 | [1][3] |

| Molecular Formula | C₁₀H₁₈O₆ | [1] |

| Molecular Weight | 234.25 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.114 - 1.119 g/mL | [1][9] |

| Boiling Point | 275 °C (at 101.3 kPa) | [1] |

| 152 °C (at 16 kPa) | [5] | |

| Flash Point | 110 °C (closed cup) | [1][9] |

| Refractive Index (n²⁰/D) | 1.438 - 1.440 | [1] |

| Optical Rotation ([α]²³/D) | +17° (neat) for the (S,S) enantiomer | [9] |

| Solubility | Soluble in ethanol, ether; limited in water |

Table 2: Representative Spectroscopic Data

| Technique | Data (for the (2S,3S) enantiomer in CDCl₃) | Reference(s) |

| ¹³C NMR | δ (ppm): 171.1 (C=O), 72.5 (CH-O), 70.4 (CH-OH), 21.7 (CH₃) | [10] |

| ¹H NMR (Predicted) | δ (ppm): ~5.1 (septet, CH(CH₃)₂), ~4.5 (s, CH-OH), ~3.4 (s, OH), ~1.3 (d, CH(CH₃)₂) | - |

| GC Retention Index | 1385.2 (DB-1 column) | [11] |

Stereochemistry and Structure

The stereochemical identity of Diisopropyl (2R,3R)-(+)-tartrate is central to its function. The molecule's backbone contains two adjacent stereocenters at the C2 and C3 positions. According to the Cahn-Ingold-Prelog priority rules, both stereocenters in the L-(+)-isomer possess the (R) configuration. This specific three-dimensional arrangement is crucial for creating the chiral environment in the titanium-tartrate complex that dictates the stereochemical outcome of the Sharpless epoxidation.

Caption: Structure of Diisopropyl (2R,3R)-(+)-tartrate.

Synthesis of Diisopropyl (2R,3R)-(+)-tartrate

Industrial Production: The industrial synthesis typically involves the direct Fischer esterification of L-(+)-tartaric acid with isopropanol, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

Detailed Laboratory Protocol: A highly effective laboratory method is the titanate-catalyzed transesterification from a dimethyl tartrate precursor. This method, adapted from established procedures, avoids the use of strong acids and often proceeds under milder conditions.[12]

Experimental Protocol: Titanate-Catalyzed Transesterification

-

Reaction Setup: A dry 500 mL two-necked flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Reagents: The flask is charged with dimethyl (2R,3R)-(+)-tartrate (0.1 mol), absolute 2-propanol (300 mL), and tetraisopropyl titanate (5 mol%).[12]

-

Reaction: The mixture is heated to reflux with stirring for 2-4 hours.

-

Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator. The oily residue is redissolved in diethyl ether (150 mL).

-

Hydrolysis: A small amount of water (5-10 mL) is added to the ether solution to hydrolyze any remaining titanium alkoxides, and the mixture is stirred vigorously for 15 minutes.[12]

-

Drying and Filtration: The suspension is dried over anhydrous magnesium sulfate, filtered, and the filter cake is washed with additional diethyl ether.

-

Purification: The combined organic filtrates are concentrated on a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield Diisopropyl (2R,3R)-(+)-tartrate as a clear oil.

References

- 1. Page loading... [guidechem.com]

- 2. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Di-isopropyl tartrate [webbook.nist.gov]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]

- 6. Sharpless Epoxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. D-(-)-酒石酸二异丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Di-isopropyl tartrate [webbook.nist.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

Mechanism of Chirality Transfer with Diisopropyl D-(-)-tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of chirality transfer utilizing Diisopropyl D-(-)-tartrate (D-(-)-DIPT), a cornerstone of modern asymmetric synthesis. The primary focus of this document is its application in the Sharpless-Katsuki asymmetric epoxidation, a powerful and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral allylic alcohols.[1][2] These chiral building blocks are invaluable intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals and natural products.[1][3]

The Core Principle: The Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a Nobel Prize-winning reaction that employs a catalyst system composed of titanium(IV) isopropoxide [Ti(Oi-Pr)₄], a chiral dialkyl tartrate ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[2][3] The choice of the chiral tartrate ligand, such as Diisopropyl D-(-)-tartrate, is the critical factor that dictates the stereochemical outcome of the reaction, enabling the production of epoxides with very high enantiomeric excess (ee), often exceeding 90%.[2][4]

Diisopropyl tartrate (DIPT) is a diester of tartaric acid and possesses two chiral centers.[5] Its role is to serve as a chiral ligand that coordinates to the titanium center, creating a chiral environment that directs the epoxidation to one of the two faces of the allylic alcohol's double bond.[5][6]

The Catalytic Cycle and Mechanism of Chirality Transfer

The active catalyst in the Sharpless epoxidation is a dimeric titanium-tartrate complex.[7] The reaction proceeds through a well-defined catalytic cycle that ensures the efficient and highly enantioselective transfer of an oxygen atom to the allylic alcohol.

The key steps in the catalytic cycle are:

-

Catalyst Formation: Titanium(IV) isopropoxide and Diisopropyl D-(-)-tartrate react to form a dimeric chiral catalyst. This complex has a C₂-symmetric structure, which is crucial for establishing the chiral environment.[8]

-

Ligand Exchange: The allylic alcohol substrate and the tert-butyl hydroperoxide (TBHP) oxidant displace isopropoxide ligands on the titanium center to form a "loaded" catalyst intermediate.[3][7]

-

Enantioselective Oxygen Transfer: The coordinated TBHP then delivers an oxygen atom to the double bond of the allylic alcohol. The stereochemistry of this transfer is directed by the chiral tartrate ligand. The D-(-)-DIPT ligand orients the substrates in the transition state such that the oxygen is delivered to a specific face of the alkene.

-

Product Release and Catalyst Regeneration: After the oxygen transfer, the resulting chiral epoxy alcohol is released from the catalyst, which can then begin a new catalytic cycle.[3]

The mnemonic for predicting the stereochemical outcome is a valuable tool. When using D-(-)-DIPT, the oxygen atom is delivered from the top face of the allylic alcohol when it is drawn in a specific orientation (hydroxyl group in the bottom right). Conversely, L-(+)-DIPT directs oxygen delivery to the bottom face.[9]

Visualization of the Catalytic Cycle

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Quantitative Data

The enantioselectivity of the Sharpless epoxidation is consistently high for a wide range of primary and secondary allylic alcohols. The use of Diisopropyl tartrate is often favored and can lead to higher selectivity in some cases, particularly in the kinetic resolution of secondary allylic alcohols.[1]

| Substrate | Chiral Ligand | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| Geraniol | (+)-DIPT | -20 | 3.5 | 95 | 91 |

| Divinyl Carbinol | (+)-DIPT | -20 | 120 | 63 | >99 |

Data compiled from multiple sources. Note that the enantiomer of DIPT used will determine the enantiomer of the product.

Experimental Protocols

The following is a representative experimental protocol for a catalytic Sharpless asymmetric epoxidation using Diisopropyl D-(-)-tartrate.

Materials:

-

Allylic alcohol

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Diisopropyl D-(-)-tartrate (D-(-)-DIPT)

-

tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane or toluene)

-

Powdered 4Å molecular sieves

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves.[1]

-

Anhydrous dichloromethane is added to the flask, and the suspension is cooled to -20 °C using a cooling bath.[1]

-

Diisopropyl D-(-)-tartrate is added to the stirred suspension, followed by the addition of Titanium(IV) isopropoxide. The mixture is stirred for approximately 30 minutes at -20 °C.[1]

-

A solution of TBHP is added dropwise, ensuring the temperature is maintained at -20 °C.[1]

-

The allylic alcohol is then added, and the reaction mixture is stirred at -20 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ferrous sulfate.[1]

-

The mixture is allowed to warm to room temperature and stirred for at least 1 hour.[1]

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.[1]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

-

The crude product is purified by flash column chromatography.[1]

Experimental Workflow Visualization

Caption: A flowchart of the Sharpless epoxidation experimental procedure.

Logical Relationship of Chirality Transfer

The choice of the Diisopropyl tartrate enantiomer directly and predictably determines the stereochemistry of the resulting epoxy alcohol. This logical relationship is a cornerstone of the Sharpless epoxidation's utility in synthesis.

Caption: Relationship between DIPT enantiomer and epoxide stereochemistry.

Conclusion

The use of Diisopropyl D-(-)-tartrate in the Sharpless asymmetric epoxidation represents a landmark achievement in asymmetric catalysis. The well-defined mechanism, predictable stereochemical outcome, and operational simplicity have made it an indispensable tool for chemists in academia and industry. This guide has provided a detailed overview of the core principles, mechanistic pathways, and practical considerations for employing this powerful method of chirality transfer.

References

- 1. benchchem.com [benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]

- 6. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Role of Diisopropyl D-(-)-tartrate in Chiral Pool Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pool Synthesis and Diisopropyl D-(-)-tartrate

Chiral pool synthesis is a cornerstone of modern asymmetric synthesis, providing an efficient and economical route to enantiomerically pure molecules.[1] This strategy leverages naturally occurring chiral molecules, such as amino acids, carbohydrates, and terpenes, as readily available starting materials.[1][2] Among the versatile reagents utilized in this approach, Diisopropyl D-(-)-tartrate (D-DIPT) has emerged as a critical component, primarily for its role as a chiral ligand in one of the most powerful reactions in asymmetric synthesis: the Sharpless-Katsuki asymmetric epoxidation.[3][4]

This reaction facilitates the highly enantioselective conversion of prochiral allylic alcohols into chiral 2,3-epoxyalcohols.[5][6] These epoxyalcohols are invaluable chiral building blocks, serving as versatile intermediates in the synthesis of a wide array of complex, biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[7][8][9] The predictability and high enantioselectivity of the Sharpless epoxidation, directed by the chirality of the tartrate ester, make D-DIPT an indispensable tool for establishing key stereocenters in a synthetic sequence.

This technical guide provides an in-depth exploration of the role of Diisopropyl D-(-)-tartrate in chiral pool synthesis, with a focus on the Sharpless asymmetric epoxidation. It offers detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of the experimental workflow and reaction mechanism to aid researchers in the practical application of this powerful synthetic methodology.

Core Application: The Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[10] The reaction typically employs a catalytic amount of a titanium(IV) isopropoxide and a stoichiometric amount of a chiral tartrate ester, such as Diisopropyl D-(-)-tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant.[5] The presence of molecular sieves is crucial to ensure anhydrous conditions, as water can deactivate the catalyst.[11][12]

The stereochemical outcome of the epoxidation is dictated by the chirality of the diisopropyl tartrate used. When D-(-)-diisopropyl tartrate is employed, the epoxide is formed on one face of the double bond, while the use of L-(+)-diisopropyl tartrate directs the epoxidation to the opposite face with high predictability.[4] This allows for the selective synthesis of either enantiomer of the desired epoxyalcohol.

Experimental Protocols

General Procedure for Sharpless Asymmetric Epoxidation

The following is a representative experimental protocol for the Sharpless asymmetric epoxidation of an allylic alcohol, exemplified by the epoxidation of geraniol.[4][7]

Materials:

-

Allylic alcohol (e.g., Geraniol)

-

Diisopropyl D-(-)-tartrate (D-DIPT)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

tert-Butyl hydroperoxide (TBHP) in a nonane solution (5.0-6.0 M)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Activated 3Å molecular sieves

-

A solution for work-up (e.g., aqueous solution of FeSO₄ or citric acid)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/petroleum ether mixture)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with activated 3Å molecular sieves (approximately 1-2 g per 10 mmol of the allylic alcohol).

-

Solvent and Reagent Addition: Anhydrous dichloromethane is added to the flask. The flask is cooled to -20 °C in a cooling bath. Diisopropyl D-(-)-tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.

-

Substrate Addition: The allylic alcohol, dissolved in a small amount of anhydrous dichloromethane, is added dropwise to the reaction mixture.

-

Initiation of Epoxidation: tert-Butyl hydroperoxide is added dropwise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Reaction Quenching and Work-up: Upon completion, the reaction is quenched by the addition of water or an aqueous solution of ferrous sulfate or citric acid. The mixture is allowed to warm to room temperature and stirred for at least one hour.

-

Isolation and Purification: The mixture is filtered through a pad of Celite to remove titanium salts. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the enantiomerically enriched epoxyalcohol.

dot

References

- 1. Sharpless Epoxidation [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. odinity.com [odinity.com]

- 5. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. name-reaction.com [name-reaction.com]

- 11. benchchem.com [benchchem.com]

- 12. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

Theoretical Exploration of Diisopropyl D-(-)-tartrate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl D-(-)-tartrate (DIPT) is a chiral ligand of significant interest in asymmetric synthesis, most notably as a component of the Sharpless epoxidation catalyst. Its stereochemical properties play a crucial role in directing the enantioselectivity of reactions. Theoretical and computational studies are instrumental in elucidating the complex structures, stabilities, and reaction mechanisms involving DIPT complexes. This guide provides an in-depth overview of the theoretical approaches used to study these complexes, presenting key data, methodologies, and logical workflows to aid in further research and application.

Core Theoretical Concepts

The study of Diisopropyl D-(-)-tartrate complexes heavily relies on computational chemistry, particularly Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is effective for calculating properties such as molecular geometries, binding energies, and reaction pathways.[1][2][3][4][5] In the context of DIPT complexes, DFT helps in understanding the non-covalent interactions, conformational preferences, and the intricate details of catalytic cycles.

A significant area of study is the Sharpless asymmetric epoxidation, where a titanium-tartrate complex is the active catalyst.[3][6][7][8] Theoretical studies have been crucial in understanding the dimerization of the monomeric titanium(IV) diethyltartrate to the more reactive pentacoordinate catalyst.[3][6] These computational models provide insights into the transition states and activation energies, which are critical for explaining the high enantioselectivity of the reaction.[6][7]

Quantitative Data from Theoretical Studies

The following tables summarize typical quantitative data obtained from theoretical studies on tartrate complexes. The values presented are illustrative and represent the type of data generated from DFT calculations as described in the cited literature.

Table 1: Calculated Geometric Parameters of a Titanium-DIPT Complex

| Parameter | Value (Å) | Method | Reference |

| Ti-O (alkoxide) | 1.85 - 1.95 | DFT (M06-2X/6-311+G(d,p)) | [3][6] |

| Ti-O (tartrate carbonyl) | 2.10 - 2.30 | DFT (M06-2X/6-311+G(d,p)) | [6] |

| Ti-O (tartrate hydroxyl) | 1.90 - 2.05 | DFT (M06-2X/6-311+G(d,p)) | [3][6] |

| O-C-C-O (dihedral angle) | 55 - 65° | DFT (B3LYP/6-31G*) | [1][2] |

Table 2: Calculated Energetic Properties of Key Species in a Catalytic Cycle

| Species/Transition State | Relative Energy (kcal/mol) | Method | Reference |

| Monomeric Catalyst | 0.0 | DFT (M06-2X) | [3][6] |

| Dimeric Catalyst | -15.0 to -25.0 | DFT (M06-2X) | [3][6] |

| "Loaded" Catalyst | Variable | DFT (M06-2X) | [3][6] |

| Epoxidation Transition State | +10.0 to +20.0 | DFT (M06-2X) | [3][6] |

Experimental Protocols: Computational Methodology

The following provides a detailed, generalized protocol for performing DFT calculations on a Diisopropyl D-(-)-tartrate metal complex, based on methodologies reported in the literature.[3][5][9]

Protocol: DFT-Based Geometry Optimization and Energy Calculation

-

Initial Structure Preparation:

-

Construct the initial 3D structure of the Diisopropyl D-(-)-tartrate ligand and the metal center (e.g., Ti(O-i-Pr)4).

-

Manually dock the ligand to the metal center in a chemically reasonable coordination geometry.

-

-

Software and Hardware:

-

Utilize a computational chemistry software package such as Gaussian, ORCA, or Spartan.

-

Ensure sufficient computational resources (multi-core CPU, high RAM) for the calculations.

-

-

Geometry Optimization:

-

Select a suitable DFT functional. The M06-2X functional is often used for systems involving non-covalent interactions and transition metals.[3][6] The B3LYP functional is also a common choice.[1][5][9]

-

Choose an appropriate basis set. For the metal atom, a basis set with effective core potentials like LANL2DZ is common.[9] For other atoms (C, H, O), a Pople-style basis set such as 6-31G(d) or a more extensive one like 6-311+G(d,p) is often employed.[3][6]

-

Perform a geometry optimization calculation to find the minimum energy structure. This involves iteratively calculating the forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is reached.

-

-

Frequency Analysis:

-

After optimization, perform a vibrational frequency calculation at the same level of theory.

-

Confirm that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies. A transition state will have exactly one imaginary frequency.

-

-

Single-Point Energy Calculation:

-

To obtain more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometry using a larger basis set or a higher level of theory.

-

-

Analysis of Results:

-

Extract geometric parameters (bond lengths, angles, dihedral angles) from the optimized structure.

-

Obtain electronic properties such as total energy, HOMO-LUMO gap, and Mulliken charges.

-

Visualize the optimized structure and molecular orbitals using software like GaussView or Avogadro.

-

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the theoretical study of Diisopropyl D-(-)-tartrate complexes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectroscopic investigation of the structures of dialkyl tartrates and their cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Preparation, Characterization, DFT Calculations, Antibacterial and Molecular Docking Study of Co(II), Cu(II), and Zn(II) Mixed Ligand Complexes [mdpi.com]

(-)-Diisopropyl D-Tartrate: A Technical Guide to Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

(-)-Diisopropyl D-tartrate (DIPT) is a versatile chiral auxiliary widely employed in asymmetric synthesis, most notably as a ligand in the Sharpless-Katsuki epoxidation of allylic alcohols. Its ability to induce high enantioselectivity makes it a critical component in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial availability of (-)-Diisopropyl D-tartrate, typical purity specifications, and the analytical methodologies used to ensure its quality.

Commercial Availability

(-)-Diisopropyl D-tartrate is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. The compound is typically offered in various quantities, from grams to multi-kilogram batches. Pricing is influenced by the grade, purity, and volume purchased.

| Supplier | Example Catalog Number | Purity Specification | Available Quantities |

| Sigma-Aldrich | 227803 | 98% | 10 g, 50 g |

| Tokyo Chemical Industry (TCI) | T1387 | >98.0% (GC), >99.0% ee | 25 mL, 500 mL |

| Chem-Impex | 24542 | ≥ 99% (GC) | 25 g, 100 g, 250 g, 1 kg |

| Aladdin Scientific | ALA-D154775 | min 98% (GC) | 100 g |

Purity and Impurity Profile

The chemical and enantiomeric purity of (-)-Diisopropyl D-tartrate is paramount for its successful application in asymmetric synthesis, as impurities can significantly impact the stereochemical outcome of a reaction.

Purity Specifications

Commercially available (-)-Diisopropyl D-tartrate typically meets the following specifications:

| Parameter | Typical Specification | Analytical Method |

| Assay (Chemical Purity) | ≥ 98% | Gas Chromatography (GC) |

| Enantiomeric Excess (ee) | ≥ 99% | Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Optical Rotation | [α]23/D ≈ -17° (neat) | Polarimetry |

Potential Impurities

The most common method for synthesizing diisopropyl tartrate is the Fischer-Speier esterification of tartaric acid with isopropanol, using an acid catalyst.[1][2] Potential impurities arising from this process include:

-

Residual Starting Materials: Unreacted D-tartaric acid and isopropanol.

-

Mono-isopropyl D-tartrate: The product of incomplete esterification.

-

(+)-Diisopropyl L-tartrate: The enantiomeric impurity, which may be present if the D-tartaric acid starting material is not enantiomerically pure.

-

Solvent Residues: From the reaction and purification steps (e.g., toluene, hexane).

A logical workflow for ensuring the quality of (-)-Diisopropyl D-tartrate involves several key stages, from raw material sourcing to final product analysis.

Caption: Quality Control Workflow for (-)-Diisopropyl D-tartrate.

Experimental Protocols

Detailed analytical methods are crucial for the verification of (-)-Diisopropyl D-tartrate purity. The following are representative protocols based on standard analytical techniques.

Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC-FID)

This method is suitable for quantifying the purity of (-)-Diisopropyl D-tartrate and identifying volatile impurities.

-

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column: DB-1 or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

-

-

Chromatographic Conditions:

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 270°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold: 5 minutes at 220°C.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the (-)-Diisopropyl D-tartrate sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.

-

-

Analysis:

-

Inject the prepared sample into the GC.

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

-

Protocol 2: Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)

This method is designed to separate and quantify the D-(-) and L-(+) enantiomers of diisopropyl tartrate.

-

Instrumentation:

-

Gas chromatograph with an FID.

-

Chiral capillary column: A column with a cyclodextrin-based stationary phase (e.g., Rt-βDEX) is often suitable for separating enantiomers.

-

-

Chromatographic Conditions (Typical Starting Point):

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 220°C.

-

Detector Temperature: 250°C.

-

Oven Temperature Program: Isothermal analysis at a temperature that provides good resolution between the enantiomers (e.g., 120-160°C). Method development will be required to optimize the temperature for the specific column used.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Sample Preparation:

-

Prepare a solution of the sample in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

-

A racemic (50:50) mixture of D- and L-diisopropyl tartrate should be run to confirm the retention times of each enantiomer and to verify the resolution of the method.

-

-

Analysis:

-

Inject the sample and the racemic standard.

-

Calculate the enantiomeric excess (ee) using the following formula:

-

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

-

Protocol 3: Purification by Vacuum Distillation

For applications requiring higher purity, vacuum distillation can be employed to remove less volatile impurities.[4][5][6]

-

Apparatus:

-

A short-path distillation apparatus is recommended to minimize product loss.

-

A vacuum pump capable of achieving a pressure of <1 mmHg.

-

A cold trap to protect the vacuum pump.

-

Heating mantle and magnetic stirrer.

-

-

Procedure:

-

Charge the distillation flask with the crude (-)-Diisopropyl D-tartrate and a magnetic stir bar.

-

Assemble the distillation apparatus, ensuring all joints are properly greased and sealed.

-

Slowly evacuate the system to the desired pressure.

-

Begin heating the flask gently with stirring.

-

Collect the distilled product at its reduced pressure boiling point (literature boiling point is ~152°C at 12 mmHg).[7] The boiling point will be lower at a higher vacuum.

-

Analyze the collected fractions for chemical and enantiomeric purity as described in Protocols 1 and 2.

-

Application in Asymmetric Synthesis: The Sharpless Epoxidation

The primary application of (-)-Diisopropyl D-tartrate is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation of primary and secondary allylic alcohols.[8] In this reaction, a titanium(IV) isopropoxide catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral tartrate ester ligand work in concert to deliver an epoxide with high enantioselectivity. The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation.

Caption: Catalytic Cycle of Sharpless Asymmetric Epoxidation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Di-isopropyl tartrate [webbook.nist.gov]

- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. (+)-Diisopropyl L-tartrate | 2217-15-4 [chemicalbook.com]

- 8. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Handling and Storage of Diisopropyl D-(-)-tartrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of Diisopropyl D-(-)-tartrate. The information is intended to support laboratory safety and ensure the integrity of the reagent for research and development applications.

Chemical and Physical Properties

Diisopropyl D-(-)-tartrate is a diester of D-tartaric acid, commonly used as a chiral ligand in asymmetric synthesis, most notably in the Sharpless asymmetric epoxidation.[1] Understanding its physical and chemical properties is fundamental to its appropriate handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₆ | [2] |

| Molecular Weight | 234.25 g/mol | |

| Appearance | Colorless to pale yellow viscous liquid | [3] |

| Density | 1.119 g/mL at 20 °C | |

| Boiling Point | 152 °C at 12 mmHg | [3] |

| Flash Point | >110 °C (>230 °F) | |

| Optical Rotation | [α]²³/D −17°, neat | |

| Solubility | Soluble in chloroform and methanol | [4] |

| Hygroscopicity | Hygroscopic | [5] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| PPE | Specification |

| Eye Protection | Safety glasses with side shields or goggles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. In case of aerosol generation, use a NIOSH-approved respirator. |

General Handling Precautions

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-